1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine
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Overview
Description
1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine is a heterocyclic compound that features a fused ring system incorporating both imidazole and pyrazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of both imidazole and pyrazine rings allows for cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine is largely dependent on its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . Additionally, the fused ring system allows for π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine can be compared with other similar compounds such as:
1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyrazine: This compound differs in the position of the nitrogen atoms within the fused ring system, which can lead to variations in chemical reactivity and biological activity.
3-Bromo-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine:
Properties
Molecular Formula |
C7H10BrN3 |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h9H,2-4H2,1H3 |
InChI Key |
PUKRSXILJWDNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1CCNC2)Br |
Origin of Product |
United States |
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